Pamaquine

Description

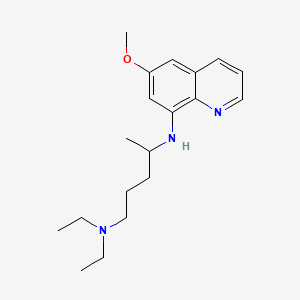

Structure

3D Structure

Properties

IUPAC Name |

1-N,1-N-diethyl-4-N-(6-methoxyquinolin-8-yl)pentane-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O/c1-5-22(6-2)12-8-9-15(3)21-18-14-17(23-4)13-16-10-7-11-20-19(16)18/h7,10-11,13-15,21H,5-6,8-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQWMSOQOSJFBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC(C)NC1=C2C(=CC(=C1)OC)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5463-14-9 (mono-hydriodide), 63680-62-6 (mono-hydrochloride) | |

| Record name | Pamaquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90862331 | |

| Record name | Pamaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

491-92-9 | |

| Record name | Pamaquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=491-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamaquine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000491929 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PAMAQUINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167382 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pamaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90862331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99QVL5KPSU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pamaquine mechanism of action against Plasmodium vivax

An In-depth Technical Guide on the Core Mechanism of Action of Pamaquine Against Plasmodium vivax

Abstract

This compound, a pioneering 8-aminoquinoline antimalarial, remains significant for its unique ability to eradicate the dormant liver stages (hypnozoites) of Plasmodium vivax, thereby preventing disease relapse. While largely succeeded by its analogue, primaquine, the mechanism of action is understood to be fundamentally identical. This technical guide provides a comprehensive overview of the core mechanism, focusing on the metabolic activation, induction of oxidative stress, and mitochondrial disruption that culminates in parasite death. It details its activity across the parasite's life cycle, presents available efficacy data, and outlines key experimental protocols for its study.

Introduction: this compound and the Challenge of P. vivax Relapse

Plasmodium vivax poses a significant challenge to malaria elimination due to its ability to form dormant hypnozoites in the liver, which can reactivate weeks, months, or even years after the primary infection, causing relapsing episodes. This compound, the first synthetic 8-aminoquinoline antimalarial, was developed in the 1924 and was instrumental in providing a "radical cure" by targeting these persistent liver forms.[1][2][3] Although its clinical use has been largely superseded by the better-tolerated and more efficacious primaquine, the foundational mechanism of action is conserved between these two molecules.[2] Modern research predominantly focuses on primaquine; therefore, this guide will draw upon contemporary primaquine studies to elucidate the mechanism attributable to this compound, explicitly noting where primaquine data is used as a proxy.

The primary action of this compound is not against the symptomatic asexual blood stages but against the liver hypnozoites and the transmissible gametocyte stages.[2] This unique activity profile makes it, and its 8-aminoquinoline successors, indispensable tools for preventing relapse and blocking malaria transmission.

Pharmacokinetics and Metabolic Activation: A Two-Step Relay

This compound is a prodrug, meaning it must be metabolically converted by the host into its active form to exert its antimalarial effect. This bioactivation is a critical first step in its mechanism of action and is primarily dependent on the host's hepatic cytochrome P450 (CYP450) enzyme system.

-

Hepatic Metabolism: Upon oral administration, this compound is absorbed and transported to the liver.

-

CYP2D6-Mediated Hydroxylation: The key enzyme responsible for activating this compound is CYP2D6. This enzyme hydroxylates this compound, creating phenolic metabolites such as 5-hydroxy-pamaquine.

-

Formation of Redox-Cycling Intermediates: These hydroxylated metabolites are unstable and can be further oxidized to quinoneimine intermediates. These intermediates are highly reactive and capable of redox cycling, a process central to the drug's parasiticidal activity.

This metabolic dependency means that host genetic factors, particularly polymorphisms in the CYP2D6 gene, can significantly impact drug efficacy. Individuals who are "poor metabolizers" due to certain CYP2D6 variants may not generate sufficient active metabolites, potentially leading to treatment failure.

References

An In-depth Technical Guide to the Synthesis of Pamaquine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for Pamaquine, an 8-aminoquinoline antimalarial drug. It details the primary starting materials, key chemical transformations, and experimental protocols. Quantitative data is summarized for clarity, and reaction workflows are visualized to facilitate understanding.

Introduction to this compound

This compound was one of the first synthetic antimalarial drugs, developed in the 1920s.[1] Its chemical name is N,N-diethyl-N'-(6-methoxyquinolin-8-yl)pentane-1,4-diamine.[1] While largely superseded by less toxic and more effective analogues like Primaquine, the synthesis of this compound remains a significant topic in medicinal chemistry, illustrating fundamental strategies for the construction of quinoline-based therapeutic agents.[1] This document will explore the core synthetic routes to this molecule.

Core Synthesis Pathways

The synthesis of this compound primarily involves the coupling of a substituted quinoline core with an aliphatic diamine side chain. The two main components are:

-

The Quinoline Core: 6-methoxy-8-aminoquinoline

-

The Side Chain: A derivative of N,N-diethylpentanediamine

Two principal pathways for the synthesis of this compound are commonly cited in the literature. The first involves the initial synthesis of the quinoline core followed by the attachment of the side chain. A second, more modern approach, utilizes a coupling reaction between the pre-formed quinoline and side-chain precursors.

Pathway 1: Classical Synthesis via Skraup Reaction and Condensation

This traditional route begins with the construction of the 6-methoxy-8-aminoquinoline ring system, followed by a condensation reaction to attach the side chain.

Pathway 2: Modern Synthesis via Buchwald-Hartwig Coupling

A more recent approach involves a palladium-catalyzed cross-coupling reaction, which can offer milder reaction conditions and improved yields.

Starting Materials and Intermediates

The selection of starting materials is crucial for the successful synthesis of this compound.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 4-Methoxy-2-nitroaniline | 577-72-0 | C₇H₈N₂O₃ | 168.15 | Precursor for quinoline core |

| Glycerol | 56-81-5 | C₃H₈O₃ | 92.09 | Carbon source in Skraup reaction |

| 6-Methoxy-8-aminoquinoline | 5264-42-6 | C₁₀H₁₀N₂O | 174.20 | Quinoline core intermediate |

| 2-Amino-5-diethylaminopentane | 140-80-7 | C₉H₂₂N₂ | 158.28 | Side chain precursor |

| This compound | 491-92-9 | C₁₉H₂₉N₃O | 315.46 | Final Product |

Experimental Protocols

Synthesis of 6-methoxy-8-nitroquinoline (Skraup Reaction)

The Skraup reaction is a classic method for synthesizing quinolines.

-

Dehydration of Glycerol: Glycerol is dehydrated using a strong acid, such as sulfuric acid, to produce acrolein (prop-2-enal) in situ.[2]

-

Reaction Mixture: 4-methoxy-2-nitroaniline is mixed with the in situ generated acrolein.[2]

-

Cyclization: The mixture undergoes a series of reactions, including a Michael addition and subsequent cyclization, to form 8-nitro-6-methoxy-dihydroquinoline.

-

Oxidation: The dihydroquinoline intermediate is then oxidized to yield the aromatic 6-methoxy-8-nitroquinoline.

Reduction of 6-methoxy-8-nitroquinoline

The nitro group of 6-methoxy-8-nitroquinoline is reduced to an amino group to form the key intermediate, 6-methoxy-8-aminoquinoline.

-

Reaction Setup: 6-methoxy-8-nitroquinoline is dissolved in a suitable solvent.

-

Reducing Agent: A reducing agent, such as tin(II) chloride (SnCl₂) or catalytic hydrogenation, is used to reduce the nitro group.

-

Workup: The reaction is worked up to isolate the 6-methoxy-8-aminoquinoline product.

Synthesis of this compound via Condensation

This final step attaches the side chain to the quinoline core.

-

Reactants: 6-methoxy-8-aminoquinoline is reacted with a suitable side chain precursor, such as 1-diethylamino-4-bromopentane.

-

Condensation: The reaction proceeds via a nucleophilic substitution, where the amino group of the quinoline attacks the carbon bearing the bromine atom on the side chain, displacing the bromide ion.

-

Isolation: The resulting this compound is then isolated and purified.

Synthesis of this compound via Buchwald-Hartwig Coupling

This modern method offers an alternative to the classical condensation.

-

Halogenation of Quinoline: The amino group of 8-amino-6-methoxyquinoline is converted to a halogen (e.g., bromine or chlorine) via a Sandmeyer-type reaction.

-

Coupling Reaction: The resulting 8-halo-6-methoxyquinoline is then coupled with 5-diethylamino-2-aminopentane in the presence of a palladium catalyst and a base.

-

Purification: The this compound product is purified from the reaction mixture. This method can lead to higher yields, reported to be in the range of 31-57%, with purities of 95-98%.

Quantitative Data Summary

| Reaction Step | Product | Yield (%) | Purity (%) | Physical Properties |

| Buchwald-Hartwig Coupling | This compound | 31-57 | 95-98 | Dark yellow oil, bp₀.₃ 175-180°C |

| Skraup Reaction | 5,6-dimethoxy-8-nitroquinoline | ~40 | - | m.p. 126-128°C |

| Condensation | 6-methoxy-8-(4-phthalimidobutylamino)-quinoline | 43 | - | m.p. 92-94°C |

Logical Relationships in this compound Synthesis

The synthesis of this compound can be visualized as the convergence of two distinct synthetic branches: the formation of the quinoline core and the preparation of the aliphatic side chain.

This guide provides a foundational understanding of the synthetic pathways to this compound, intended to support further research and development in the field of medicinal chemistry. The provided protocols and data serve as a starting point for laboratory investigation.

References

Early Clinical Studies of Pamaquine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early clinical studies of Pamaquine (formerly known as Plasmochin), the first synthetic 8-aminoquinoline antimalarial drug. Due to its rapid replacement by the less toxic and more effective analogue, Primaquine, detailed quantitative data from this compound's early clinical trials in the 1920s and 1930s are scarce in readily available literature. This guide synthesizes the existing historical accounts and qualitative data to reconstruct a picture of its initial efficacy and safety profile. Furthermore, it provides detailed experimental methodologies representative of the era and the underlying biochemical pathways associated with its toxicity.

Executive Summary

This compound, synthesized in 1924, was a landmark achievement in chemotherapy, being the second synthetic antimalarial drug discovered after methylene blue.[1] Early studies quickly established its unique ability to prevent relapses of Plasmodium vivax and Plasmodium ovale malaria by targeting the hypnozoite stages of the parasite, a capability not possessed by quinine.[1] A significant large-scale trial in 1929 by the Royal Army Medical Corps and the British Indian Medical Service was the first to demonstrate the prevention of vivax malaria relapses.[1]

However, the clinical use of this compound was short-lived due to its narrow therapeutic window and significant toxicity.[2][3] The most severe adverse effect was identified as drug-induced hemolytic anemia, particularly in individuals with a genetic deficiency in the enzyme glucose-6-phosphate dehydrogenase (G6PD). This toxicity led to its rapid replacement by Primaquine in the 1940s, which offered a better efficacy and safety profile. Consequently, extensive, well-documented clinical trials with quantitative data for this compound are limited.

Efficacy of this compound

Historical accounts confirm this compound's efficacy against the exoerythrocytic (liver) stages of P. vivax and P. ovale, making it the first drug capable of achieving a radical cure. It was also effective against the erythrocytic stages of all four human malaria species. However, one of the few documented clinical trials for its use as a causal prophylactic was reported as disappointing.

Quantitative Efficacy Data

Table 1: Representative Efficacy of Primaquine in Preventing P. vivax Relapse (for contextual understanding)

| Study Population | Primaquine Regimen | Follow-up Period | Recurrence Rate with Primaquine | Recurrence Rate without Primaquine |

| Patients in South Asia | Low total dose (~3.5 mg/kg) | 180 days | 2.3% (95% CI 0.3% to 5.4%) | 12.1% (95% CI 7.7% to 17.2%) |

| Patients in South Asia | High total dose (~7 mg/kg) | 180 days | 0.7% (95% CI 0% to 6.1%) | 12.1% (95% CI 7.7% to 17.2%) |

Note: This data is for Primaquine and is intended to provide a representative example of 8-aminoquinoline efficacy. This compound was noted to be less effective.

Safety and Toxicology of this compound

The primary factor limiting the use of this compound was its significant toxicity. The dose required for a therapeutic effect was close to the toxic dose, giving it a low therapeutic index.

Adverse Events

The most significant adverse event associated with this compound is dose-dependent hemolytic anemia in individuals with G6PD deficiency. Other reported side effects, primarily associated with its successor Primaquine but likely relevant to this compound, include gastrointestinal distress and methemoglobinemia.

Table 2: Documented and Associated Adverse Events of 8-Aminoquinolines

| Adverse Event | Description | Severity | Population at Risk |

| Hemolytic Anemia | Destruction of red blood cells leading to anemia, jaundice, and hemoglobinuria. | Severe, potentially fatal | Individuals with G6PD deficiency. |

| Methemoglobinemia | Increased levels of methemoglobin in the blood, leading to cyanosis. | Generally mild to moderate, but can be severe. | Individuals with specific enzyme deficiencies. |

| Gastrointestinal Distress | Nausea, vomiting, and abdominal cramps. | Mild to moderate | General population, dose-dependent. |

Signaling Pathway of 8-Aminoquinoline-Induced Hemolysis in G6PD Deficiency

The hemolytic toxicity of this compound and other 8-aminoquinolines is a result of their metabolic activation into reactive oxygen species (ROS)-generating compounds. In individuals with G6PD deficiency, red blood cells are unable to adequately defend against this oxidative stress.

Caption: Mechanism of this compound-induced hemolysis in G6PD deficiency.

Experimental Protocols of Early Clinical Studies

Detailed protocols from the 1920s and 1930s are not extensively documented in a standardized format. However, based on the scientific practices of the era, a typical experimental protocol for evaluating this compound would likely have included the following components.

Study Design

-

Objective : To determine the efficacy of this compound in preventing relapses of P. vivax malaria and to assess its safety.

-

Design : Non-randomized, controlled trials were becoming more common, though methodologies varied. A typical design would involve a treatment group receiving this compound and a control group receiving standard care at the time (e.g., quinine) or no relapse-prevention treatment.

-

Patient Population : Adult males with naturally acquired P. vivax malaria, often conducted in institutional settings or among military personnel in endemic regions.

-

Inclusion Criteria : Presence of P. vivax parasites in blood smears, history of recurrent malaria episodes.

-

Exclusion Criteria : Severe illness, other co-morbidities. G6PD deficiency was not a known exclusion criterion at the time of the earliest trials.

Treatment Regimens

-

Investigational Arm : this compound administered at varying doses and durations. Early studies explored doses ranging from 10 to 60 mg daily, often for 5 to 14 days. This compound was typically co-administered with quinine to treat the acute blood-stage infection.

-

Control Arm : Quinine alone for the treatment of the acute attack, without a specific anti-relapse therapy.

Efficacy Assessment

-

Primary Endpoint : Relapse rate over a defined follow-up period (e.g., 6-12 months). A relapse was defined as the reappearance of parasites in the blood after initial clearance.

-

Secondary Endpoints : Time to first relapse, parasite clearance time during the acute phase.

-

Methodology : Microscopic examination of Giemsa-stained thick and thin blood smears to detect and quantify parasitemia.

Safety Assessment

-

Primary Endpoint : Incidence and severity of adverse events.

-

Methodology : Clinical observation and recording of signs and symptoms such as nausea, vomiting, abdominal pain, cyanosis, and dark urine (indicative of hemoglobinuria). Laboratory monitoring was limited but may have included hemoglobin or red blood cell counts.

Experimental Workflow Diagram

Caption: A representative workflow for an early clinical trial of this compound.

Conclusion

This compound holds a significant place in the history of chemotherapy as the first synthetic drug to offer a radical cure for relapsing malaria. The early clinical studies, though not well-documented by modern standards, established its efficacy in preventing relapses of P. vivax malaria. However, its clinical utility was severely hampered by its toxicity, particularly the risk of hemolytic anemia in G6PD deficient individuals. The experience with this compound underscored the importance of the therapeutic index and paved the way for the development of safer and more effective 8-aminoquinolines like Primaquine. The challenges encountered in the clinical application of this compound also highlighted the critical role of pharmacogenetics in drug safety, a field that was in its infancy at the time.

References

Molecular Targets of Pamaquine in Plasmodium Species: An In-depth Technical Guide

Disclaimer: Pamaquine is an early 8-aminoquinoline antimalarial drug that is no longer in routine clinical use due to its toxicity profile compared to the related compound, primaquine. Consequently, detailed research on its specific molecular targets within Plasmodium species is limited. Much of the understanding of its mechanism of action is inferred from studies on primaquine. This guide synthesizes the available information on this compound and leverages the more extensive research on primaquine to provide a comprehensive overview of its likely molecular targets and mechanisms.

Executive Summary

This compound, a member of the 8-aminoquinoline class of antimalarials, is a prodrug that requires metabolic activation by the host's hepatic cytochrome P450 enzymes, primarily CYP2D6. The resulting metabolites are believed to be the active agents that exert antimalarial effects. The primary molecular mechanism of this compound is thought to involve the generation of reactive oxygen species (ROS), which induces significant oxidative stress within the parasite. This oxidative onslaught disrupts multiple cellular processes, with the parasite's mitochondrion being a principal target. Interference with the mitochondrial electron transport chain (ETC) and damage to iron-sulfur clusters within key enzymes are considered the ultimate effectors of parasite killing. This guide provides a detailed examination of these putative targets, a summary of available quantitative data, and comprehensive experimental protocols for investigating the bioactivity of 8-aminoquinolines.

Proposed Mechanism of Action

The antimalarial activity of this compound is not a direct interaction of the parent drug with a parasite target but rather a multi-step process initiated within the host.

2.1 Metabolic Activation: this compound is metabolized in the liver by CYP2D6 to form hydroxylated metabolites. These metabolites can then be further oxidized to quinoneimines, which are highly reactive electrophiles.

2.2 Generation of Reactive Oxygen Species (ROS): The active metabolites of this compound are potent redox-cycling agents. They can participate in futile redox cycles, repeatedly accepting and donating electrons, which results in the continuous production of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂). This overwhelming production of ROS is believed to be a central component of this compound's parasiticidal activity.

2.3 Mitochondrial Disruption: The mitochondrion of Plasmodium is a key organelle targeted by the oxidative stress induced by this compound's metabolites. The disruption of mitochondrial function occurs through at least two primary mechanisms:

-

Inhibition of the Electron Transport Chain (ETC): The generated ROS can damage components of the ETC, leading to a collapse of the mitochondrial membrane potential (ΔΨm) and a shutdown of ATP synthesis. While a specific protein target has not been definitively identified for this compound, the ETC is a known vulnerability of the parasite.

-

Damage to Iron-Sulfur (Fe-S) Cluster Proteins: Several mitochondrial enzymes crucial for parasite survival contain Fe-S clusters that are highly susceptible to damage by ROS. One such enzyme is aconitase, a key component of the TCA cycle. The inactivation of these enzymes disrupts essential metabolic pathways.

Quantitative Data

Specific quantitative data for the binding or inhibition of Plasmodium proteins by this compound are scarce in the literature. The following table includes data for a this compound derivative, highlighting the general activity of this class of compounds against the erythrocytic stages of P. falciparum. For context, data on primaquine's activity would be analogous, though direct comparisons should be made with caution.

| Compound | Plasmodium falciparum Strain | Assay Type | IC₅₀ (µM) | Reference |

| This compound Fumardiamide Derivative 2 | Pf3D7 (Chloroquine-sensitive) | In vitro growth inhibition | 7.74 | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the molecular targets and mechanism of action of 8-aminoquinolines like this compound.

4.1 In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This assay is used to determine the 50% inhibitory concentration (IC₅₀) of a compound against the asexual erythrocytic stages of P. falciparum.

-

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Human red blood cells (O+)

-

Complete culture medium (RPMI-1640 supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax II)

-

96-well black, clear-bottom microplates

-

Test compound (this compound) dissolved in DMSO

-

Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

-

-

Procedure:

-

Prepare a synchronized culture of P. falciparum at the ring stage with 1% parasitemia and 2% hematocrit in complete culture medium.

-

Prepare serial dilutions of the test compound in complete culture medium in a 96-well plate. Include a drug-free control (DMSO vehicle) and a negative control (uninfected red blood cells).

-

Add 100 µL of the parasite culture to each well.

-

Incubate the plate for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

After incubation, add 100 µL of lysis buffer containing a 1:5000 dilution of SYBR Green I stock to each well.

-

Incubate the plate in the dark at room temperature for 1 hour.

-

Measure the fluorescence using a plate reader.

-

Calculate the IC₅₀ value by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

4.2 Measurement of Reactive Oxygen Species (ROS) Production

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to detect intracellular ROS.

-

Materials:

-

Synchronized P. falciparum culture (trophozoite stage)

-

DCFDA solution (10 mM stock in DMSO)

-

Phosphate-buffered saline (PBS)

-

Test compound (this compound)

-

Positive control (e.g., H₂O₂)

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Harvest parasitized red blood cells from culture and wash twice with PBS.

-

Resuspend the cells in PBS and incubate with 10 µM DCFDA for 30 minutes at 37°C in the dark.

-

Wash the cells twice with PBS to remove excess probe.

-

Resuspend the cells in complete culture medium and aliquot into a 96-well plate.

-

Add the test compound at various concentrations and incubate for a desired time (e.g., 1-3 hours).

-

Measure the fluorescence (Excitation: ~485 nm, Emission: ~535 nm). An increase in fluorescence indicates an increase in intracellular ROS.

-

4.3 Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the ratiometric fluorescent dye JC-1 to assess changes in ΔΨm.

-

Materials:

-

Synchronized P. falciparum culture

-

JC-1 dye (1 mg/mL stock in DMSO)

-

Complete culture medium

-

Positive control for mitochondrial depolarization (e.g., CCCP)

-

Fluorescence plate reader or flow cytometer

-

-

Procedure:

-

Harvest parasitized red blood cells and resuspend in complete culture medium.

-

Add JC-1 dye to a final concentration of 2 µM and incubate for 30 minutes at 37°C.

-

Wash the cells twice with complete culture medium.

-

Resuspend the cells and treat with the test compound for the desired time.

-

Measure the fluorescence of JC-1 monomers (green, Emission: ~529 nm) and aggregates (red, Emission: ~590 nm) with an excitation wavelength of ~488 nm.

-

A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

-

4.4 NADH:Ubiquinone Oxidoreductase (Complex I) Inhibition Assay

This assay measures the activity of Complex I by monitoring the oxidation of NADH.

-

Materials:

-

Isolated Plasmodium mitochondria

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5)

-

NADH

-

Decylubiquinone (a ubiquinone analog)

-

Test compound (this compound)

-

Spectrophotometer capable of reading at 340 nm

-

-

Procedure:

-

Add the isolated mitochondria to the assay buffer in a cuvette.

-

Add the test compound at various concentrations and incubate for a few minutes.

-

Add decylubiquinone to the cuvette.

-

Initiate the reaction by adding NADH.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Calculate the rate of NADH oxidation and determine the inhibitory effect of the compound.

-

Mandatory Visualizations

Caption: Proposed mechanism of action for this compound.

Caption: Workflow for investigating antimalarial mechanism.

References

Pamaquine Degradation: A Technical Guide to Its Products and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on the environmental degradation products of pamaquine is limited in publicly available scientific literature. This guide synthesizes the extensive knowledge available on the metabolic products of this compound and its close structural analog, primaquine. The biological activity and toxicity of 8-aminoquinoline drugs are primarily attributed to their metabolites, which are considered products of in vivo degradation. Data from primaquine is used extensively in this guide as a proxy to understand the potential degradation pathways and biological activities associated with this compound.

Executive Summary

This compound, an 8-aminoquinoline antimalarial agent, exerts its therapeutic and toxic effects through its degradation products, primarily formed via metabolic processes in the body. This technical guide provides a comprehensive overview of the known degradation products of this compound and its analog primaquine, their biological activities, and the experimental methodologies used to study them. The key degradation pathways involve oxidation of the quinoline ring and the side chain, leading to the formation of reactive intermediates such as orthoquinones and hydroxylated metabolites. These products are implicated in both the desired antiplasmodial action and the primary adverse effect of hemolytic anemia, particularly in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. This document summarizes the current understanding of these degradation products, presents available data in a structured format, and outlines the experimental workflows for their investigation.

Introduction to this compound and its Degradation

This compound was one of the first synthetic antimalarial drugs, belonging to the 8-aminoquinoline class.[1] While largely superseded by the less toxic and more effective primaquine, the study of its degradation remains relevant for understanding the mechanism of action and toxicity profile of this entire class of drugs.[2] The degradation of this compound can be categorized into two main types: metabolic degradation (in vivo) and environmental degradation (e.g., through hydrolysis, photolysis, or oxidation). The vast majority of scientific research has focused on metabolic degradation, as the resulting metabolites are responsible for the drug's biological effects.[3]

The central hypothesis is that this compound itself is a prodrug, requiring metabolic activation to exert its antimalarial and toxic effects.[4] This activation process leads to the formation of unstable, redox-active metabolites that can generate reactive oxygen species (ROS), leading to oxidative stress in both the malaria parasite and host erythrocytes.[5]

This compound Degradation Products and their Biological Activity

The degradation of this compound, primarily through metabolic pathways, results in a variety of products with distinct biological activities. The following tables summarize the key degradation products, with a heavy reliance on data from its close analog, primaquine.

Quantitative Data on Biological Activity

Direct quantitative data (e.g., IC50, LD50) for isolated this compound degradation products is scarce. The following table presents available data, primarily from primaquine studies, to provide an indication of the biological activity of these classes of compounds.

| Degradation Product/Metabolite Class | Parent Compound | Biological Activity | Quantitative Data | Reference |

| 5,6-orthoquinone | This compound/Primaquine | Methemoglobin formation, potential antimalarial and hemolytic activity. | No noteworthy antimalarial activity was observed for the primaquine photooxidation product. | |

| Hydroxylated Metabolites (e.g., 5-hydroxyprimaquine) | Primaquine | Precursors to active quinoneimines; generate H2O2. | Display direct, CYP2D6-independent, antimalarial activity against liver stages of P. falciparum. | |

| Quinoneimine Metabolites | Primaquine | Redox cycling, generation of H2O2, leading to parasite killing. | Potency against parasite gametocytes is enhanced by NADPH:cytochrome P450 reductase (CPR). | |

| Carboxyprimaquine | Primaquine | Major, but biologically inactive, metabolite. | Lacks efficacy and toxicity. |

Signaling Pathways and Mechanism of Action

The biological activity of this compound degradation products is not mediated by specific signaling pathways in the traditional sense of receptor-ligand interactions. Instead, their effects are primarily driven by their ability to induce oxidative stress.

Mechanism of Action of this compound Metabolites.

The metabolic activation of this compound, primarily through cytochrome P450 enzymes like CYP2D6, leads to the formation of hydroxylated metabolites. These metabolites are unstable and can auto-oxidize to form electrophilic intermediates such as quinoneimines and orthoquinones. These intermediates can undergo redox cycling, a process where they are repeatedly reduced by cellular reductants (like NADPH) and then re-oxidized by molecular oxygen. This futile cycle generates a significant amount of reactive oxygen species (ROS), including superoxide anions and hydrogen peroxide. The resulting oxidative stress is believed to be the primary mechanism for both the killing of the malaria parasite and the damage to host red blood cells, which is exacerbated in G6PD-deficient individuals who have a compromised ability to handle oxidative challenges.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under various environmental conditions.

Objective: To identify the degradation products of this compound under stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).

Methodology:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 M HCl) and heat at a specified temperature (e.g., 60-80°C) for a defined period.

-

Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 M NaOH) and heat at a specified temperature for a defined period.

-

Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80-100°C).

-

Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) or sunlight.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).

-

Identification of Degradation Products: Characterize the structure of the degradation products using techniques like mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

- 1. This compound | C19H29N3O | CID 10290 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DSpace [iris.who.int]

- 3. Formation primaquine-5,6-orthoquinone, the putative active and toxic metabolite of primaquine via direct oxidation in human erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimalarial activity of primaquine operates via a two-step biochemical relay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Hemolytic Effects of Pamaquine Metabolites

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pamaquine, one of the earliest synthetic antimalarial drugs, is an 8-aminoquinoline that, while effective, is associated with significant hemolytic toxicity. This adverse effect is particularly severe in individuals with a genetic deficiency in the enzyme Glucose-6-Phosphate Dehydrogenase (G6PD).[1] The toxicity of this compound is not caused by the parent drug itself but by its metabolites, which are generated primarily through hepatic biotransformation. Although this compound is now largely replaced by the less toxic and more effective analogue, primaquine, the study of its hemolytic mechanisms provides a crucial framework for understanding drug-induced oxidative stress in erythrocytes.[1] This guide synthesizes the available data on the metabolism of 8-aminoquinolines, the molecular pathways leading to hemolysis, quantitative measures of toxicity, and the detailed experimental protocols used to assess these effects.

This compound Metabolism and Identification of Hemolytic Agents

The bioactivation of this compound, and the more extensively studied primaquine, is a critical first step in its toxicological profile. The parent compound undergoes extensive Phase I and Phase II metabolism in the liver.

2.1 Metabolic Pathways The metabolism of 8-aminoquinolines like this compound and primaquine proceeds via three main pathways:

-

Direct Conjugation (Phase II): The parent drug undergoes direct conjugation with glucuronic acid, glucose, or acetate.[2]

-

Oxidative Deamination: Monoamine Oxidase (MAO) enzymes catalyze the deamination of the primaquine side chain, leading to the formation of aldehydes, alcohols, and the major plasma metabolite, carboxyprimaquine.[2][3] This pathway is generally associated with detoxification, as carboxyprimaquine lacks significant hemolytic or antimalarial activity.

-

CYP450-Mediated Hydroxylation (Phase I): This is the key pathway for generating hemolytically active metabolites. Cytochrome P450 enzymes, particularly CYP2D6, hydroxylate the quinoline ring to produce phenolic metabolites. These hydroxylated intermediates are highly unstable and can auto-oxidize, initiating a cascade of oxidative damage.

The following diagram illustrates the pivotal role of hepatic enzymes in metabolizing the parent drug into both inactive and toxic compounds.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Metabolism of primaquine in normal human volunteers: investigation of phase I and phase II metabolites from plasma and urine using ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

Pamaquine's potential as a lead compound for new antimalarials

An In-depth Technical Guide for Drug Development Professionals

Executive Summary

Malaria remains a significant global health threat, exacerbated by the continuous emergence of drug-resistant parasite strains. This necessitates the urgent development of novel antimalarials with unique mechanisms of action. Pamaquine, a historically significant 8-aminoquinoline, is re-emerging as a promising scaffold for the development of new antimalarial drugs. While its clinical use was superseded by the less toxic primaquine, its effectiveness against various life cycle stages of the malaria parasite, including the dormant liver-stage hypnozoites responsible for relapse, makes it an attractive starting point for medicinal chemistry campaigns. This technical guide provides a comprehensive overview of this compound's potential as a lead compound, detailing its mechanism of action, structure-activity relationships, and the experimental protocols required for the evaluation of its analogs.

Introduction: The 8-Aminoquinoline Revival

This compound was the first synthetic antimalarial drug, discovered in the 1920s.[1] It demonstrated activity against the exoerythrocytic (liver) stages of Plasmodium vivax and Plasmodium ovale, a crucial feature for preventing relapse.[1] However, concerns over its toxicity, particularly hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency, led to its replacement by the better-tolerated primaquine.[1] Despite this, the inherent antiplasmodial activity of the 8-aminoquinoline core structure continues to inspire the development of new antimalarials. The urgent need for drugs with novel mechanisms to combat resistance has renewed interest in revisiting and optimizing this chemical scaffold.

Mechanism of Action: A Two-Step Biochemical Relay

The precise mechanism of action of 8-aminoquinolines is not fully elucidated but is believed to involve a two-step process.[2][3]

-

Metabolic Activation: this compound and its analogs are prodrugs that require metabolic activation by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6). This metabolic conversion generates reactive intermediates.

-

Generation of Reactive Oxygen Species (ROS): The reactive metabolites are thought to undergo redox cycling, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide. This oxidative stress is believed to be a key factor in parasite killing.

This proposed mechanism suggests that the antimalarial activity is not due to the parent drug but rather its metabolic products. This has significant implications for drug design, as modifications to the this compound scaffold can influence its metabolic profile and, consequently, its efficacy and toxicity.

Caption: Proposed two-step mechanism of action for this compound.

Structure-Activity Relationship (SAR) Studies

Modifications to the this compound scaffold have been explored to enhance antimalarial activity and reduce toxicity. The 8-aminoquinoline core is generally considered essential for activity. Key areas of modification include the quinoline ring and the terminal amino group.

Quantitative Data on this compound Analogs

The following table summarizes the in vitro antiplasmodial activity of selected this compound and primaquine analogs against various Plasmodium falciparum strains.

| Compound | Modification | P. falciparum Strain | IC50 (µM) | Reference |

| This compound | - | - | - | |

| Primaquine | Primary amine terminal | 3D7 (CQ-sensitive) | 1.994 | |

| Primaquine | Primary amine terminal | Dd2 (CQ-resistant) | 1.816 | |

| Primaquine Fumardiamide Derivatives | ||||

| Compound 3 | Fumardiamide conjugate | P. berghei (hepatic) | 0.11 | |

| Compound 4 | Fumardiamide conjugate | P. berghei (hepatic) | 0.23 | |

| Compound 5 | Fumardiamide conjugate | P. berghei (hepatic) | 0.39 | |

| Compound 6 | Fumardiamide conjugate | P. berghei (hepatic) | 0.28 | |

| 5-Phenoxy Primaquine Analogs | ||||

| Hybrid 12 | Tetraoxane hybrid | P. falciparum | 0.38 | |

| Glyco-conjugates of Primaquine | ||||

| Compound 15b | Galactoside conjugate | P. cynomolgi (in vivo) | 1.92 mmol/kg (100% curative) |

Note: Direct comparative IC50 values for this compound itself are scarce in recent literature due to its replacement by primaquine.

Experimental Protocols

The following are detailed methodologies for key experiments in the evaluation of novel antimalarial compounds derived from this compound.

In Vitro Antiplasmodial Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of P. falciparum.

Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.

Materials:

-

Culture of P. falciparum (e.g., 3D7 or Dd2 strains)

-

Complete medium (RPMI 1640, AlbuMAX II, hypoxanthine, gentamicin)

-

Human red blood cells (O+)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

SYBR Green I lysis buffer (Tris, EDTA, saponin, Triton X-100, SYBR Green I)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Plate Preparation: Serially dilute the test compounds in complete medium in a 96-well plate.

-

Parasite Addition: Add synchronized ring-stage parasites (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates for 72 hours under the same culture conditions.

-

Lysis and Staining: Add SYBR Green I lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Caption: Workflow for the SYBR Green I in vitro antiplasmodial assay.

In Vivo Efficacy Testing (4-Day Suppressive Test in Mice)

This is a standard method to evaluate the in vivo antimalarial activity of a compound in a murine model.

Principle: The ability of a compound to suppress the proliferation of parasites in infected mice is measured.

Materials:

-

Plasmodium berghei ANKA strain

-

Swiss albino or ICR mice

-

Test compound and vehicle (e.g., 7% Tween 80, 3% ethanol in distilled water)

-

Standard antimalarial drug (e.g., Chloroquine)

-

Giemsa stain

-

Microscope

Procedure:

-

Infection: Infect mice intraperitoneally with P. berghei-infected red blood cells (1 x 10^7 iRBCs).

-

Drug Administration: Two hours post-infection, administer the first dose of the test compound or vehicle orally or subcutaneously. Continue treatment daily for four consecutive days.

-

Parasitemia Monitoring: On day 4, prepare thin blood smears from the tail vein of each mouse.

-

Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells per 1000 red blood cells.

-

Data Analysis: Calculate the percentage of suppression of parasitemia compared to the vehicle-treated control group. Determine the ED50 and ED90 values (the effective dose that reduces parasitemia by 50% and 90%, respectively).

Caption: Workflow for the 4-day suppressive in vivo efficacy test.

Signaling Pathways as Potential Drug Targets

While the primary mechanism of this compound is believed to be ROS-mediated damage, its derivatives could potentially be designed to target specific signaling pathways within the parasite. Several signaling pathways in P. falciparum are essential for its survival and proliferation and represent attractive targets for drug development.

One such pathway is the cAMP-dependent signaling pathway, which is crucial for merozoite egress and red blood cell invasion.

Caption: A simplified representation of the cAMP-dependent signaling pathway in P. falciparum.

Conclusion and Future Directions

This compound, despite its historical limitations, presents a valuable chemical scaffold for the development of a new generation of antimalarial drugs. Its unique activity against the relapsing forms of malaria makes it a particularly important lead. By understanding its mechanism of action and structure-activity relationships, medicinal chemists can design novel analogs with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the robust evaluation of these new chemical entities. Future research should focus on elucidating the precise molecular targets of this compound's metabolites and exploring hybrid molecules that combine the 8-aminoquinoline core with other pharmacophores to create multi-target drugs, a promising strategy to combat drug resistance.

References

Methodological & Application

Application Notes and Protocols: In Vitro Pamaquine Susceptibility Testing of Plasmodium falciparum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pamaquine, an 8-aminoquinoline antimalarial agent, and its analogs are historically significant for their activity against the liver (hypnozoite) and sexual (gametocyte) stages of Plasmodium species. Unlike many common antimalarials that target the asexual blood stages responsible for clinical symptoms, this compound's primary therapeutic potential lies in its ability to prevent malaria relapse and block transmission to mosquitoes.[1][2] Standard in vitro assays that measure the inhibition of asexual parasite proliferation are therefore not the most relevant for assessing the efficacy of this compound.[3] This document provides detailed protocols for the in vitro culture of Plasmodium falciparum and methodologies specifically tailored for evaluating the gametocytocidal activity of this compound.

A critical consideration for testing 8-aminoquinolines is their mechanism of action, which is believed to involve metabolic activation by host liver enzymes, primarily cytochrome P450 2D6 (CYP2D6), to form reactive metabolites that generate oxidative stress within the parasite.[4][5] Consequently, standard in vitro cultures lacking a metabolic component may show low or no activity for this compound against asexual or sexual stages. For a comprehensive evaluation, incorporating a metabolic activation step is highly recommended.

Data Presentation

Table 1: Summary of In Vitro Gametocytocidal Assay Parameters for this compound Testing

| Parameter | Description | Recommended Value/Range | Citation(s) |

| Parasite Strain | P. falciparum strain capable of producing viable gametocytes. | NF54, 3D7 | |

| Culture Stage | Mature (Stage V) gametocytes are the primary target for transmission-blocking drugs. | Stage V | |

| Gametocyte Induction | Method to stimulate the production of gametocytes from asexual cultures. | Increased parasitemia, nutrient stress. | |

| Asexual Stage Removal | Treatment to eliminate asexual parasites from the gametocyte culture. | N-acetylglucosamine (NAG) treatment. | |

| Drug Incubation Time | Duration of exposure of mature gametocytes to this compound. | 48 - 72 hours | |

| This compound Concentration Range | Serial dilutions to determine the dose-response relationship. | 0.1 µM - 50 µM (example, to be optimized) | N/A |

| Readout Method | Technique to measure gametocyte viability after drug treatment. | ATP Bioluminescence, AlamarBlue, pLDH assay, Luciferase reporter assay. | |

| Primary Endpoint | The concentration of this compound that inhibits 50% of gametocyte viability. | IC₅₀ |

Experimental Protocols

Part 1: In Vitro Culture of Plasmodium falciparum Asexual Stages

This protocol describes the standard method for the continuous in vitro cultivation of the asexual erythrocytic stages of P. falciparum, which serve as the source for inducing gametocytogenesis.

Materials:

-

P. falciparum strain (e.g., NF54)

-

Human erythrocytes (O+), washed

-

Complete Culture Medium (CCM): RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 mg/L hypoxanthine, 10% human serum or 0.5% Albumax II, and 10 mg/L gentamicin.

-

Gas mixture: 5% CO₂, 5% O₂, 90% N₂

-

37°C incubator

-

Sterile culture flasks (T-25 or T-75)

-

Centrifuge

Protocol:

-

Preparation of Erythrocytes: Wash packed human red blood cells three times with an equal volume of RPMI-1640 by centrifuging at 500 x g for 5 minutes. Remove the supernatant and buffy coat after each wash.

-

Culture Initiation: In a sterile culture flask, combine the washed erythrocytes with CCM to achieve a final hematocrit of 5%. Introduce the P. falciparum parasite stock to achieve an initial parasitemia of 0.5-1%.

-

Incubation: Place the culture flask in a modular incubation chamber, flush with the gas mixture, and incubate at 37°C.

-

Culture Maintenance: Change the CCM daily. Monitor the parasitemia every 24-48 hours by preparing a thin blood smear and staining with Giemsa.

-

Sub-culturing: When the parasitemia reaches 5-8%, dilute the culture with fresh, washed erythrocytes and CCM to bring the parasitemia back down to 0.5-1%.

Part 2: In Vitro Production of P. falciparum Gametocytes

This protocol details the induction and maturation of gametocytes for subsequent drug testing.

Materials:

-

Synchronized asexual culture of P. falciparum (ring stage) at ~3-5% parasitemia

-

Complete Culture Medium (CCM)

-

50 mM N-acetylglucosamine (NAG) solution

-

Sterile culture flasks (T-75)

Protocol:

-

Induction of Gametocytogenesis (Day 0): Initiate a new culture in a T-75 flask with a starting parasitemia of approximately 1% ring-stage parasites at a 4% hematocrit. To induce gametocytogenesis, allow the parasitemia to increase without dilution for 72 hours, which creates stress on the parasite population.

-

Elimination of Asexual Stages (Day 4): Add NAG to the culture medium to a final concentration of 50 mM. This will selectively kill the remaining asexual parasites, leaving the committed gametocytes to develop. Maintain the NAG treatment for 72-96 hours, changing the medium daily.

-

Gametocyte Maturation: After the NAG treatment, continue to culture the developing gametocytes in CCM, changing the medium daily. Monitor the development of gametocyte stages (I to V) every 2-3 days using Giemsa-stained smears.

-

Harvesting Mature Gametocytes (Day 14): By day 14, the culture should predominantly contain mature stage V gametocytes. These can be purified from the remaining erythrocytes using magnetic separation columns or a Percoll density gradient for use in the gametocytocidal assay.

Part 3: Gametocytocidal Susceptibility Assay (ATP Bioluminescence Method)

This assay measures the viability of mature gametocytes by quantifying their intracellular ATP levels.

Materials:

-

Purified mature (Stage V) P. falciparum gametocytes

-

Complete Culture Medium (CCM)

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Positive control (e.g., Methylene Blue) and negative control (solvent only)

-

96-well white, flat-bottom microplates

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Compound Plating: Prepare a 2-fold serial dilution of this compound in CCM in a 96-well plate. Include wells for the positive and negative controls.

-

Gametocyte Addition: Add the purified mature gametocyte suspension (at a desired density, e.g., 1-2% gametocytemia and 2% hematocrit) to each well.

-

Incubation: Incubate the plate for 48 hours in a humidified, modular chamber with the appropriate gas mixture at 37°C.

-

ATP Measurement: After incubation, allow the plate to equilibrate to room temperature. Add the ATP detection reagent to each well according to the manufacturer's instructions.

-

Luminescence Reading: Measure the luminescence of each well using a plate luminometer.

-

Data Analysis: Calculate the percent inhibition of gametocyte viability for each this compound concentration relative to the negative control. Determine the 50% inhibitory concentration (IC₅₀) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Mandatory Visualization

Caption: Experimental workflow for this compound gametocytocidal testing.

Caption: Proposed mechanism of action for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Primaquine to prevent transmission of falciparum malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Primaquine-Schizonticide Combinations on Asexual Blood Stages and Gametocytes of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolism of primaquine to its active metabolite is dependent on CYP 2D6 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Humanized Mouse Models for In Vivo Pamaquine Efficacy Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction

Plasmodium vivax malaria remains a significant global health challenge, largely due to its ability to form dormant liver-stage parasites known as hypnozoites. These hypnozoites can reactivate weeks, months, or even years after the initial infection, causing relapsing episodes of the disease. The 8-aminoquinoline class of drugs, which includes Pamaquine and its successor Primaquine, are the only approved therapeutics that demonstrate activity against these hypnozoites, a process known as "radical cure."

This compound was the first synthetic 8-aminoquinoline antimalarial, but was largely replaced by Primaquine, which is less toxic and more effective.[1] Despite its historical significance, modern research on radical cure activity in advanced preclinical models predominantly focuses on Primaquine and novel candidates. However, the fundamental mechanism of action and the experimental systems used to test these compounds are directly applicable to the study of this compound.

The development of humanized mouse models, particularly human liver-chimeric mice, has revolutionized the preclinical study of P. vivax.[2] Models such as the FRG-KO (Fah-/-/Rag2-/-/Il2rg-/-) mouse engrafted with primary human hepatocytes (huHep) can support the full liver-stage development of P. vivax, including the formation of persistent hypnozoites.[2] This provides an essential in vivo platform for evaluating the efficacy of hypnozoiticidal drugs like this compound.

These application notes provide a comprehensive overview and detailed protocols for utilizing FRG-KO huHep mice to conduct efficacy studies of this compound against P. vivax liver stages.

Proposed Mechanism of Action: 8-Aminoquinolines

The precise molecular mechanism of 8-aminoquinolines is not fully elucidated but is understood to be dependent on metabolic activation within the host. The parent compound is metabolized by host liver enzymes, primarily Cytochrome P450 2D6 (CYP2D6), into reactive phenolic metabolites. These metabolites generate reactive oxygen species (ROS), which induce significant oxidative stress within the parasite, disrupting mitochondrial function and damaging cellular components, ultimately leading to parasite death. This reliance on a host enzyme for activation is a critical consideration in drug efficacy and explains why the in vitro activity of these drugs is often low.

Caption: Proposed metabolic activation pathway of 8-aminoquinolines.

Data Presentation: Representative Efficacy of 8-Aminoquinolines

Table 1: Prophylactic Efficacy of this compound Against P. vivax Liver Stages This table represents a study design where the drug is administered before and shortly after sporozoite infection to prevent the establishment of liver-stage parasites.

| Treatment Group | Dose (mg/kg/day) | Dosing Schedule (Days Post-Infection) | N | Mean Parasite 18S rRNA copies/μg human RNA (±SD) | Percent Inhibition (%) |

| Vehicle Control | - | -1 to +5 | 5 | 155,400 (± 45,200) | 0% |

| This compound | 20 | -1 to +5 | 5 | 1,250 (± 980) | 99.2% |

| This compound | 10 | -1 to +5 | 5 | 25,600 (± 11,300) | 83.5% |

Table 2: Radical Cure Efficacy of this compound Against Established P. vivax Liver Stages This table represents a study design where treatment begins several days after infection to target established schizonts and hypnozoites.

| Treatment Group | Dose (mg/kg/day) | Dosing Schedule (Days Post-Infection) | N | Mean Parasite 18S rRNA copies/μg human RNA (±SD) | Percent Inhibition (%) |

| Vehicle Control | - | +3 to +7 | 5 | 148,900 (± 51,600) | 0% |

| This compound | 30 | +3 to +7 | 5 | 4,400 (± 2,100) | 97.0% |

| This compound | 15 | +3 to +7 | 5 | 49,100 (± 19,800) | 67.0% |

Experimental Protocols

The following protocols provide a detailed methodology for assessing the in vivo efficacy of this compound against P. vivax liver stages using FRG-KO huHep mice.

Caption: Experimental workflow for in vivo this compound efficacy testing.

Animal Model and Husbandry

-

Model: FRG-KO mice transplanted with primary human hepatocytes (FRG-KO huHep). These mice are severely immunocompromised and require handling under strict aseptic conditions.

-

Housing: Mice should be housed in a specific-pathogen-free (SPF) facility in individually ventilated cages with sterile bedding, food, and water.

-

Acclimatization: Allow mice to acclimate for at least one week upon arrival before initiating any experimental procedures.

This compound Formulation and Administration

-

Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% hydroxypropyl methylcellulose, 0.2% Tween 80 in sterile water). The formulation should be prepared fresh daily or stored according to stability data. A vehicle-only solution must be prepared for the control group.

-

Dose Calculation: Calculate the required volume for administration based on the most recent body weight of each mouse.

-

Administration: Administer the calculated dose via oral gavage using an appropriate gauge feeding needle. Ensure proper technique to avoid injury. The dosing schedule will depend on the experimental design (prophylactic vs. radical cure).

P. vivax Sporozoite Infection

-

Source: Obtain P. vivax sporozoites from dissected salivary glands of infected Anopheles mosquitoes. Sporozoites must be kept on ice and used promptly.

-

Inoculum Preparation: Dilute sporozoites in a sterile medium (e.g., RPMI) to the desired concentration (e.g., 0.5 to 1.0 million sporozoites per 100 µL).

-

Infection: Anesthetize the mice and infect via intravenous (IV) injection into the tail vein.

Liver Harvest and Processing

-

Endpoint: The typical endpoint for liver-stage assessment is 6-8 days post-infection.

-

Euthanasia and Perfusion: Euthanize mice according to approved institutional protocols (e.g., CO₂ asphyxiation followed by cervical dislocation). Perfuse the liver with sterile PBS via cardiac puncture to remove contaminating blood.

-

Harvest: Carefully dissect the entire liver and weigh it.

-

Sample Collection: Take a small, representative piece of the largest lobe and immediately place it in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen. Store at -80°C until RNA extraction.

Quantification of Parasite Liver Load by qRT-PCR

-

RNA Extraction: Homogenize the liver tissue sample and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit) following the manufacturer's instructions. Include a DNase treatment step to eliminate genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from a standardized amount of total RNA (e.g., 1-2 µg) using a reverse transcription kit.

-

Quantitative PCR (qPCR):

-

Target Genes:

-

Parasite: P. vivax 18S ribosomal RNA (rRNA) gene.

-

Human Housekeeping: A gene specific to the engrafted human hepatocytes (e.g., Albumin or APOA1) to normalize for the amount of human liver tissue in the sample.

-

-

Reaction Setup: Prepare qPCR reactions using a suitable master mix (e.g., SYBR Green or TaqMan), specific primers, and the synthesized cDNA.

-

Cycling Conditions: Run the qPCR on a real-time PCR system with appropriate cycling conditions.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the parasite and human housekeeping genes.

-

Calculate the parasite liver load by normalizing the parasite gene expression to the human housekeeping gene expression (e.g., using the ΔCt method).

-

Calculate the percent inhibition for each treatment group relative to the vehicle control group using the following formula: % Inhibition = (1 - (Mean Parasite Load_Treated / Mean Parasite Load_Control)) * 100

-

Conclusion

The FRG-KO huHep mouse model provides a robust and indispensable platform for the preclinical evaluation of 8-aminoquinolines like this compound against the challenging liver stages of P. vivax. While this compound itself is of greater historical than clinical relevance today, the experimental workflows and principles outlined here are fundamental for the continued development of new drugs aimed at achieving a radical cure for relapsing malaria. Careful execution of these protocols will yield reliable, quantitative data to inform decisions on advancing novel antimalarial candidates.

References

Application Notes and Protocols for Pamaquine Administration in Animal Models for Toxicity Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of pamaquine in animal models for the evaluation of its toxicological profile. The protocols outlined below are intended to serve as a guide for researchers in designing and executing studies to assess the hematotoxicity, systemic toxicity, and reproductive toxicity of this compound.

Introduction

This compound, an 8-aminoquinoline antimalarial agent, is recognized for its efficacy against the exoerythrocytic forms of Plasmodium vivax and Plasmodium ovale. However, its clinical utility is hampered by a dose-dependent toxicity profile, most notably hemolytic anemia in individuals with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1] Thorough preclinical toxicity assessment in relevant animal models is therefore crucial for the development of safer 8-aminoquinoline-based drugs. These notes provide detailed protocols for evaluating this compound toxicity in rodent models.

Core Toxicities of this compound

The primary toxicities associated with this compound administration include:

-

Hemolytic Anemia: Particularly severe in subjects with G6PD deficiency. This compound and its metabolites induce oxidative stress in erythrocytes, leading to hemolysis.[2]

-

Methemoglobinemia: The oxidation of ferrous iron in hemoglobin to the ferric state, impairing oxygen transport.[3][4]

-

Gastrointestinal Distress: A common dose-related adverse effect.

-

Central Nervous System (CNS) Toxicity: At higher doses, this compound can exhibit neurotoxic effects.

-

Reproductive and Developmental Toxicity: Potential for adverse effects on fertility and fetal development.[5]

Animal Models

The most commonly utilized animal models for this compound toxicity studies are rodents, due to their well-characterized physiology and the availability of genetically modified strains.

-

Mice:

-

G6PD-deficient (G6PDD) mice: These models are essential for studying the hemolytic effects of this compound and closely mimic the human G6PD-deficient phenotype.

-

Wild-type mice (e.g., C57BL/6, BALB/c): Used for general toxicity and efficacy studies.

-

-

Rats:

-

Sprague-Dawley and Wistar rats: Commonly used for acute, sub-chronic, and reproductive toxicity studies.

-

Quantitative Data Summary

The following tables summarize quantitative data from toxicity studies of this compound and the closely related compound, primaquine.

Table 1: Hematological Effects of this compound in G6PDD Mice

| Parameter | Treatment Group (this compound, 14 mg/kg/day for 5 days) | Control Group |

| Red Blood Cell (RBC) Count | 67% reduction | No significant change |

| Hematocrit (HCT) | 69% reduction | No significant change |

| Hemoglobin (Hb) | 48% reduction | No significant change |

| Haptoglobin | 38% reduction | No significant change |

| Reticulocyte Count | 2.4-fold increase | No significant change |

Table 2: Acute Oral Toxicity of Primaquine in Female Rats

| Dose (mg/kg) | Route | Observations (24h) | Survival |

| 30 | Oral | Transient hypoactivity, teeth grinding | Survived |

| 40 | Oral | Transient hypoactivity, teeth grinding | Survived |

Table 3: Methemoglobin Levels in Patients Treated with Primaquine

| Primaquine Dose (mg/kg/day) | Mean Methemoglobin Level (Day 7) |

| 0.25 | 5.9 - 6.5% |

| 0.58 | >4% in 46-50% of subjects (Day 1) |

| 0.83 | >4% in 46-50% of subjects (Day 1) |

| 1.17 | >4% in 46-50% of subjects (Day 1) |

Experimental Protocols

Protocol for Assessing Hemolytic Anemia in G6PDD Mice

This protocol is designed to evaluate the hemolytic potential of this compound in a G6PD-deficient mouse model.

Materials:

-

G6PDD mice

-

This compound

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose)

-

Oral gavage needles

-

Blood collection supplies (e.g., EDTA-coated tubes)

-

Automated hematology analyzer

-

Spectrophotometer for haptoglobin and methemoglobin measurement

-

Microscope and slides for reticulocyte and Heinz body analysis

Procedure:

-

Animal Acclimatization: Acclimate G6PDD mice to the facility for at least one week prior to the study.

-

Dosing:

-

Prepare a suspension of this compound in the vehicle at the desired concentration.

-

Administer this compound orally via gavage at a dose of 14 mg/kg/day for 5 consecutive days.

-

A control group should receive the vehicle only.

-

-

Blood Collection:

-

Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus on Day 0 (pre-treatment) and Day 7 (post-treatment).

-

-

Hematological Analysis:

-

Measure RBC count, HCT, and Hb levels using an automated hematology analyzer.

-

Determine the reticulocyte count by staining with a supravital stain (e.g., new methylene blue) and counting under a microscope.

-

Measure haptoglobin levels using a commercially available ELISA kit.

-

Assess for the presence of Heinz bodies in erythrocytes by staining with crystal violet.

-

-

Data Analysis:

-

Calculate the percentage change in hematological parameters from Day 0 to Day 7.

-

Compare the treatment group to the control group using appropriate statistical tests (e.g., t-test or ANOVA).

-

Protocol for Acute Oral Toxicity Study in Rats

This protocol follows general guidelines for acute toxicity testing.

Materials:

-

Sprague-Dawley rats (female)

-

This compound

-

Vehicle

-

Oral gavage needles

-

Observation cages

Procedure:

-

Animal Acclimatization: Acclimate rats for at least one week.

-

Dosing:

-

Fast the animals overnight prior to dosing.

-

Administer a single oral dose of this compound (e.g., 30 mg/kg and 40 mg/kg) or vehicle to respective groups.

-

-

Observation:

-

Observe the animals continuously for the first 4 hours post-dosing and then daily for 14 days.

-

Record clinical signs of toxicity, including changes in behavior, appearance, and physiological functions.

-

Record body weights on Day 0, 7, and 14.

-

-

Necropsy:

-

At the end of the 14-day observation period, euthanize all animals.

-

Perform a gross necropsy on all animals to identify any visible abnormalities in organs and tissues.

-

Protocol for Measuring Methemoglobinemia

This protocol describes the measurement of methemoglobin in blood samples.

Materials:

-

Blood sample (in heparinized tube)

-

Co-oximeter or spectrophotometer

Procedure:

-

Blood Collection: Collect a fresh blood sample.

-

Measurement:

-

Co-oximetry: This is the gold standard method and provides a direct measurement of methemoglobin levels.

-

Spectrophotometry: If a co-oximeter is not available, methemoglobin can be estimated using a multi-wavelength spectrophotometer. The absorbance of the hemolysate is measured at specific wavelengths, and the percentage of methemoglobin is calculated using established formulas.

-

-

Data Analysis: Express the results as the percentage of total hemoglobin.

Protocol for Reproductive and Developmental Toxicity Screening in Rats

This protocol provides a framework for an initial assessment of the reproductive toxicity of this compound.

Materials:

-

Male and female Sprague-Dawley rats

-

This compound

-

Vehicle

-

Mating cages

Procedure:

-

Pre-mating Dosing:

-

Treat male rats with this compound or vehicle daily for 4 weeks prior to mating.

-

Treat female rats with this compound or vehicle daily for 2 weeks prior to mating.

-

-

Mating:

-

House one male and one female from the same dose group together for mating.

-

Confirm mating by the presence of a vaginal plug or sperm in a vaginal smear (Gestation Day 0).

-

-

Gestation and Lactation Dosing:

-